molecular formula C14H20FNO5S B8314772 Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate

Tert-butyl 2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethylcarbamate

Cat. No. B8314772
M. Wt: 333.38 g/mol
InChI Key: YJFUXGXMYMHXBX-UHFFFAOYSA-N
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Patent
US09006227B2

Procedure details

A mixture of triphenylphosphine (1.9 g, 7.3 mmol) in dry THF (20 ml) was flushed with N2(g) and DEAD (3.1 ml, 6.9 mmol) was added drop-wise, 1,2-dibromoethane followed by 3-fluoro-5-methylsulfonyl-phenol (1.1 g, 6.1 mmol) and then boc-glycinol (1.0 ml, 6.1 mmol) in portions. The mixture was stirred at 70° C. for 20 h, cooled to room temperature and water and EtOAc was added. The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic phase was washed with aqueous NaOH (3 M, 50 ml) and brine (75 ml), dried (Na2SO4) and evaporated. Purification by flash column chromatography (ethyl acetate/isooctane, 0:1 to 1:0) gave the title compound (1.4 g, 70%). MS m/z (relative intensity, 70 eV 298 (M+, 18), 296 (M+, 18), 109 (bp), 107 (99), 82 (15).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N#N.CCOC(/N=N/C(OCC)=O)=O.BrCCBr.[F:38][C:39]1[CH:40]=[C:41]([OH:49])[CH:42]=[C:43]([S:45]([CH3:48])(=[O:47])=[O:46])[CH:44]=1.[C:50]([NH:57][CH2:58][CH2:59]O)([O:52][C:53]([CH3:56])([CH3:55])[CH3:54])=[O:51]>C1COCC1.CCOC(C)=O.O>[F:38][C:39]1[CH:40]=[C:41]([CH:42]=[C:43]([S:45]([CH3:48])(=[O:46])=[O:47])[CH:44]=1)[O:49][CH2:59][CH2:58][NH:57][C:50](=[O:51])[O:52][C:53]([CH3:56])([CH3:55])[CH3:54]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
DEAD
Quantity
3.1 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)S(=O)(=O)C)O
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with aqueous NaOH (3 M, 50 ml) and brine (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (ethyl acetate/isooctane, 0:1 to 1:0)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(OCCNC(OC(C)(C)C)=O)C=C(C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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